molecular formula C11H18O2 B100499 (E)-Ethyl 3-cyclohexylacrylate CAS No. 17343-88-3

(E)-Ethyl 3-cyclohexylacrylate

Cat. No.: B100499
CAS No.: 17343-88-3
M. Wt: 182.26 g/mol
InChI Key: SLGCKLRNFQEFEO-CMDGGOBGSA-N
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Description

(E)-Ethyl 3-cyclohexylacrylate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields. This compound is characterized by the presence of a cyclohexyl group attached to the acrylate moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Ethyl 3-cyclohexylacrylate can be synthesized through the esterification of acrylic acid with cyclohexanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Acrylic Acid+CyclohexanolAcid Catalyst(E)-Ethyl 3-cyclohexylacrylate+Water\text{Acrylic Acid} + \text{Cyclohexanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Acrylic Acid+CyclohexanolAcid Catalyst​(E)-Ethyl 3-cyclohexylacrylate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of meso-structured silica materials as catalysts has been explored to enhance the selectivity and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-cyclohexylacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the acrylate group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted acrylates and derivatives.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-cyclohexylacrylate involves its interaction with various molecular targets. The acrylate group is highly reactive and can undergo polymerization reactions, forming long chains of polymers. These polymers can interact with biological molecules, leading to changes in their structure and function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s stability and compatibility with different substrates .

Comparison with Similar Compounds

  • Methyl (E)-3-cyclohexylacrylate
  • Butyl acrylate
  • 2-Ethyl hexyl acrylate

Comparison: (E)-Ethyl 3-cyclohexylacrylate is unique due to the presence of the cyclohexyl group, which imparts specific hydrophobic properties and enhances its stability. Compared to other acrylates like butyl acrylate and 2-ethyl hexyl acrylate, this compound offers better film-forming properties and is more suitable for applications requiring high durability and resistance .

Properties

IUPAC Name

ethyl (E)-3-cyclohexylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGCKLRNFQEFEO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17343-88-3
Record name NSC244952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

to a cooled solution of oxalyl chloride (11.1 μL, 105 mmol) in dichloromethane (250 mL) was added at −78° C. a solution of dimethylsulfoxide (14.6 mL, 206 mmol) in dichloromethane (250 mL). After 5 min at the same temperature cyclohexylmethanol (10.8 mL, 87.5 mmol) and after additional 5 min triethylamine (60.7 mL, 438 mmol) were added. The reaction remained at −78° C. for two hours and then let warm to room temperature. The solvent was removed in vacuo. The resulting aldehyde was used for the next step without further purification. The crude cyclohexanecarbaldehyde was dissolved in toluene (200 mL) and ethanol (150 mL). After 15 min of stirring at 70° C. carbethoxy-methylene triphenylphosphorane (33.6 g, 96.5 mmol) was added in one portion. Stirring was continued for additional 24 hours. The solvent was removed in vacuo. The product was obtained by flash chromatography in 78% yield (12.5 g). 1H NMR (300 MHz, [D6-DMSO]: δ=1.07-1.34 (m, 8H, CH3 and cyclohexyl-CH2), 1.60-1.80 (m, 5H, cyclohexyl-CH2), 2.04-2.18 (m, 1H, cyclohexyl-CH); 4.16 (q, J=7.1 Hz, 2H, EtCH2), 5.74 (dd, J=15.8 Hz and J=1.5 Hz, 1H, C═C—H), 6.89 (dd, J=15.8 Hz and J=6.8 Hz, 1H, C═C—H).
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11.1 μL
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14.6 mL
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250 mL
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250 mL
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10.8 mL
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60.7 mL
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carbethoxy-methylene triphenylphosphorane
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33.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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